1-benzyl-N,N-dimethylpiperidine-4-carboxamide
Description
1-Benzyl-N,N-dimethylpiperidine-4-carboxamide is a piperidine derivative featuring a benzyl group at the 1-position and a dimethylcarboxamide substituent at the 4-position. This compound belongs to a class of molecules widely studied for their utility in pharmaceutical synthesis and organic chemistry. Piperidine carboxamides are valued for their structural versatility, enabling modifications that influence reactivity, solubility, and biological activity.
Its molecular formula is C₁₅H₂₂N₂O, with a molecular weight of 246.35 g/mol (calculated).
Properties
IUPAC Name |
1-benzyl-N,N-dimethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)15(18)14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGWHKBOHKMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N,N-dimethylpiperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine derivative with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N,N-dimethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-benzyl-N,N-dimethylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the carboxamide moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications and Their Implications
The following compounds share the piperidine-4-carboxamide core but differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity : The ethanesulfonyl derivative (logP = -0.2961) is more hydrophilic than the benzyl-substituted target compound, which likely has a higher logP due to the aromatic benzyl group .
- Solubility : Hydrochloride salts (e.g., (3R,4R)-amine dihydrochloride) exhibit improved aqueous solubility compared to free bases, crucial for pharmaceutical formulations .
Biological Activity
1-Benzyl-N,N-dimethylpiperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of target proteins through binding at active or allosteric sites, influencing downstream signaling pathways and cellular processes .
Antitumor Activity
Recent studies have highlighted the antitumor potential of piperidine derivatives, including this compound. Research indicates that compounds with a similar structure exhibit inhibitory effects on cancer cell lines. For instance, structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance cytotoxicity against various tumors .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for neurotransmitter regulation in the brain . The presence of the N-benzyl moiety has been associated with enhanced inhibition properties.
Antiviral Properties
The compound has also been investigated for its antiviral activity. In a study focusing on benzylamide derivatives, it was found that modifications at the benzyl position could significantly enhance antiviral potency against specific viral strains . This suggests potential applications in developing antiviral therapies.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibitory effects on cancer cell lines | |
| Cholinesterase Inhibition | Effective against AChE and BChE | |
| Antiviral | Enhanced potency against viral strains |
Case Study 1: Antitumor Efficacy
In a controlled study, various piperidine derivatives were screened for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, particularly when combined with conventional chemotherapeutic agents like doxorubicin .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models, suggesting their potential as therapeutic agents for neurodegenerative conditions .
Q & A
Q. What are the key synthetic pathways for 1-benzyl-N,N-dimethylpiperidine-4-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step sequence starting with 1-benzyl-4-piperidone. A critical step is the introduction of the dimethylcarboxamide group via nucleophilic substitution or condensation reactions. For example, 1-benzyl-4-[N-(1-oxopropyl)]-N-phenylamino-4-piperidinecarboxylate can be synthesized by refluxing intermediates with propionic anhydride under argon, followed by extraction with CHCl₃ and purification via recrystallization with oxalic acid (yield: ~80%) . Key optimization steps include:
- Reaction control : Argon atmosphere to prevent oxidation.
- Purification : Use of MgSO₄ for drying organic extracts and basification with NaOH to isolate the free base.
- Characterization : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.24–7.40, methyl groups at δ 3.78) and GC/MS (m/z 380 [M⁺]) to confirm structure and purity .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Structural validation employs:
- X-ray crystallography : Single-crystal analysis (e.g., space group P2₁2₁2₁, unit cell parameters a = 13.286 Å, b = 9.1468 Å) refined using SHELX software .
- Spectroscopic techniques :
- NMR : Distinct peaks for benzyl (δ 3.66, s, 2H) and dimethylamide (δ 2.78–2.55, m) groups .
- Mass spectrometry : Molecular ion peak matching theoretical mass (e.g., 380 g/mol) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like carbonic anhydrase using fluorometric or colorimetric methods (e.g., IC₅₀ determination) .
- Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
- Binding studies : Radioligand displacement assays to assess affinity for receptors (e.g., opioid receptors, given structural similarity to carfentanil analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in N-(4-fluorophenyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (melting point: 204–205°C) .
- Stereochemical modifications : Synthesize enantiomers (e.g., (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) via chiral auxiliaries or asymmetric catalysis .
- Pharmacokinetic profiling : Measure logP (lipophilicity) and plasma stability using HPLC-MS .
Q. How can contradictions in reported synthesis yields be resolved?
Methodological Answer: Discrepancies in yields (e.g., 26% vs. 80%) arise from:
- Reaction conditions : Temperature (reflux vs. room temperature), solvent purity, and catalyst choice.
- Workup protocols : Differences in extraction efficiency (e.g., CHCl₃ vs. EtOAc) and crystallization methods .
- Analytical validation : Cross-check purity via HPLC (e.g., ≥98% purity threshold) and elemental analysis .
Q. What advanced techniques enable stereoselective synthesis of this compound?
Methodological Answer:
- Chiral resolution : Use of diastereomeric salts (e.g., oxalic acid) to separate enantiomers .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective alkylation .
- Crystallographic control : Leverage SHELXD for phase determination in enantiomerically pure crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
